molecular formula C8H9NO4 B1658356 (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid CAS No. 60603-99-8

(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid

Cat. No. B1658356
CAS RN: 60603-99-8
M. Wt: 183.16 g/mol
InChI Key: HHEJKMIMUJVQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid, also known as HMPA, is a pyridine-based compound that has gained significant attention in the field of scientific research due to its various applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied. In

Mechanism of Action

The mechanism of action of (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid is not fully understood, but it is believed to involve the coordination of (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid with metal ions, leading to the formation of stable complexes. (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid has been found to enhance the reactivity and selectivity of metal complexes, possibly by stabilizing the transition states or intermediates of the reactions.
Biochemical and Physiological Effects
(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid has not been extensively studied for its biochemical and physiological effects. However, it has been found to have low toxicity and is considered safe for laboratory use at low concentrations. (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid has been reported to have some anti-inflammatory and analgesic effects, but further studies are needed to confirm these effects.

Advantages and Limitations for Lab Experiments

(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid has several advantages for lab experiments, including its ability to enhance the reactivity and selectivity of metal complexes, its stability, and its low toxicity. However, (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid has some limitations, including its high cost, its limited solubility in some solvents, and its potential interference with some analytical techniques, such as NMR spectroscopy.

Future Directions

There are several future directions for the research on (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid, including the development of new synthesis methods, the exploration of its applications in different fields, such as medicine and environmental science, and the study of its biochemical and physiological effects. Moreover, the use of (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid in combination with other compounds, such as enzymes and nanoparticles, could lead to the development of new materials and technologies with enhanced properties.

Scientific Research Applications

(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid has been extensively studied for its scientific research applications, including its use as a chelating agent, a catalyst, and a ligand for metal complexes. (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid has been found to be an effective chelating agent for transition metals, such as copper, iron, and zinc, due to its ability to form stable complexes. (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid has also been used as a catalyst in organic reactions, such as the Friedel-Crafts acylation and alkylation reactions. Moreover, (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid has been used as a ligand for metal complexes, such as palladium and platinum, to enhance their reactivity and selectivity.

properties

IUPAC Name

2-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5-8(13)6(10)2-3-9(5)4-7(11)12/h2-3,13H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEJKMIMUJVQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70976046
Record name (3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60603-99-8
Record name Tpak-G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060603998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-hydroxy-2-methyl-4-pyrone (15 g) in methanol (250 ml) is added to an aqueous mixture (200 ml) containing glycine (7.7 g) and sodium hydroxide (10 g) with pH adjusted to 11.0, heated to 60° C. and kept with stirring under reflux conditions for 48 h. The mixture is rotary evaporated to oily residue which is made up to 100 ml with water and extracted (2×) with equal volumes of ethyl acetate. The aqueous fraction acidified with HCl to pH 1.8 to give an almost white precipitate with a yellowish hue, the desired compound. After filtration and drying the powdery compound is insoluble in water, but it is soluble in dilute base (pH 9). The mass spectrum showed a molecular ion mass M+=186.2 consistent with 1-carboxymethyl-3-hydroxy-2-methyl-pyrid-4-one. The compound reacts with iron to form the purple coloured iron-ligand complex indicating the presence of the 3-hydroxypyrid-4-one chelating moiety. TLC showed single a band separate and of lower rf than the 3-hydroxy-2-methyl-4-pyrone control. HPLC analysis of a mixture of 3-hydroxy-2-methyl-4-pyrone control and synthetic end product showed two sharp peaks with retention times of control=5.8 min. and sample=15.2 min.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.